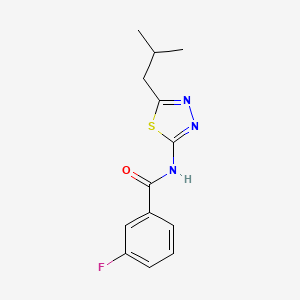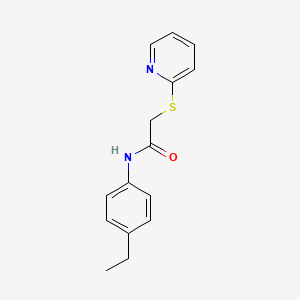![molecular formula C25H17ClN2O6S2 B5516054 4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidinone derivatives, including compounds with complex substituents such as chlorophenyl, ethoxyphenyl, and nitrobenzoate groups, are of significant interest in the field of medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and have been studied for their potential as therapeutic agents and their unique physical and chemical properties (Khelloul et al., 2022).
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of thioureas with chloroacetic acid derivatives or through the reaction of rhodanine with various aldehydes. These reactions proceed under mild conditions and can be tailored to introduce a wide range of substituents, allowing for the synthesis of a diverse library of compounds (Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the electronic and geometric structure of the compounds, including the identification of key functional groups and the arrangement of substituents around the thiazolidinone core (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which can be utilized to further modify the compound or introduce additional functional groups. The reactivity is influenced by the electronic properties of the substituents, which can be explored through computational studies (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the thiazolidinone ring (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the structural elements of the thiazolidinone derivatives. These properties can be predicted through computational methods, such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity patterns of the compounds (Kumar et al., 2014).
科学的研究の応用
Antimicrobial Properties
- Thiazolidinone Derivatives : A study synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial potential. One derivative showed significant antimicrobial activity, highlighting the potential of these compounds in this field (Deep et al., 2016).
- Eperezolid-like Molecules : Another research synthesized eperezolid-like molecules, which included thiazolidinone and thiazoline derivatives, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
- Rhodanine-3-acetic Acid Derivatives : A study on rhodanine-3-acetic acid-based amides and esters, related in structure to thiazolidinones, demonstrated strong antimicrobial properties, especially against mycobacteria (Krátký et al., 2017).
Anticancer Properties
- Antitumor Screening : A range of 4-thiazolidinones with a benzothiazole moiety was screened for antitumor activity, with some compounds showing effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
- Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects in a mouse tumor model, showing significant potential (Chandrappa et al., 2010).
Molecular Structure and Synthesis
- Molecular Structure Investigation : The synthesis and X-ray diffraction analysis of a similar compound, focusing on its non-planar structure and intermolecular hydrogen bonding, provides insight into the structural aspects of these compounds (Benhalima et al., 2011).
Corrosion Inhibition
- Inhibitive Behavior on Steel : Thiazole-4-carboxylates, similar in structure to the compound , demonstrated corrosion inhibiting properties on mild steel in acidic environments, showcasing their potential in industrial applications (El aoufir et al., 2020).
特性
IUPAC Name |
[4-[(E)-[3-(2-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O6S2/c1-2-33-21-12-15(10-11-20(21)34-24(30)16-6-5-7-17(14-16)28(31)32)13-22-23(29)27(25(35)36-22)19-9-4-3-8-18(19)26/h3-14H,2H2,1H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFSUOBEENVDII-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)